Carcinogenic Potency (TD50) Differential: NPYR vs. 2,5-Dimethyl-N-nitrosopyrrolidine Establishes the α-Methyl Blockade Principle
In a direct head-to-head Sprague-Dawley rat carcinogenicity study, NPYR (no α-substitution) induced hepatocellular tumors in 26 of 29 animals (90% incidence), whereas 2,5-dimethyl-N-nitrosopyrrolidine (α-methyl substitution at both positions) induced only 2 hepatocellular tumors in 29 animals (7% incidence) [1]. The CPDB-reported rat TD50 for NPYR is 0.799 mg/kg/day [2]. The 2,5-dimethyl isomer is classified as non-carcinogenic and non-mutagenic in standardized Ames and E. coli K-12 assays [3]. This approximately 13-fold reduction in tumor incidence establishes that α-methyl substitution profoundly attenuates nitrosopyrrolidine carcinogenicity. By extension, the 2,2-gem-dimethyl configuration—which creates a quaternary α-carbon incapable of enzymatic α-hydroxylation at that position—is predicted to exhibit equal or greater attenuation, though direct in vivo carcinogenicity data for 2,2-dimethyl-1-nitrosopyrrolidine are not available in the peer-reviewed literature.
| Evidence Dimension | Hepatocellular tumor incidence and carcinogenic potency (TD50) |
|---|---|
| Target Compound Data | 2,2-Dimethyl-1-nitrosopyrrolidine: No direct rodent carcinogenicity data available; predicted low potency based on quaternary α-carbon blockade of metabolic activation. |
| Comparator Or Baseline | NPYR: Hepatocellular tumors in 26/29 rats (90%); TD50 = 0.799 mg/kg/day (rat). 2,5-Dimethyl-N-nitrosopyrrolidine: Hepatocellular tumors in 2/29 rats (7%); classified as non-carcinogenic. |
| Quantified Difference | NPYR vs. 2,5-dimethyl isomer: ~13-fold reduction in tumor incidence (90% → 7%); 2,2-dimethyl predicted to show equal or greater reduction due to complete α-hydroxylation blockade at the quaternary carbon. |
| Conditions | Sprague-Dawley rats; compounds administered in drinking water; tumor assessment at terminal sacrifice (up to 104 weeks for NPYR, 55 weeks for 3,4-dichloro derivative). |
Why This Matters
Procurement of 2,2-dimethyl-1-nitrosopyrrolidine as a reference standard is essential for SAR studies because its quaternary α-carbon provides the most stringent test of the α-hydroxylation blockade hypothesis, which underpins the FDA Carcinogenic Potency Categorization Approach (CPCA) used to set NDSRI acceptable intake limits [4].
- [1] Lijinsky W, Taylor HW. The effect of substituents on the carcinogenicity of N-nitrosopyrrolidine in Sprague-Dawley rats. Cancer Res. 1976;36(6):1988-1990. PMID: 178438. View Source
- [2] Carcinogenic Potency Database (CPDB). N-Nitrosopyrrolidine (CAS 930-55-2) TD50 Summary. View Source
- [3] Rao TK, Cox JT, Allen BE, et al. Mutagenicity of N-nitrosopyrrolidine derivatives in Salmonella (Ames) and Escherichia coli K-12 (343/113) assays. Mutat Res. 1981;89(1):35-43. PMID: 7017389. View Source
- [4] U.S. FDA. Guidance for Industry: Control of Nitrosamine Impurities in Human Drugs (Revision 2). September 2024. View Source
